

# TCO-PEG4-Biotin: Application Notes and Protocols for Super-Resolution Microscopy

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## Compound of Interest

Compound Name: TCO-PEG4-biotin

Cat. No.: B15542642

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **TCO-PEG4-biotin** for super-resolution microscopy. This powerful bioorthogonal handle enables a versatile two-step labeling strategy, offering high specificity and minimal background for advanced imaging techniques such as Stochastic Optical Reconstruction Microscopy (STORM) and DNA-based Point Accumulation for Imaging in Nanoscale Topography (DNA-PAINT).

## Introduction

**TCO-PEG4-biotin** is a heterobifunctional molecule that combines a trans-cyclooctene (TCO) group, a hydrophilic 4-unit polyethylene glycol (PEG4) spacer, and a biotin moiety.<sup>[1]</sup> The TCO group facilitates an exceptionally fast and highly specific, catalyst-free "click chemistry" reaction with a tetrazine (Tz)-conjugated molecule.<sup>[1][2]</sup> This inverse-electron-demand Diels-Alder cycloaddition (IEDDA) is bioorthogonal, meaning it does not interfere with native biological processes, making it ideal for labeling biomolecules in complex environments like living cells.<sup>[2]</sup>

The PEG4 spacer enhances the water solubility of the molecule and minimizes steric hindrance, ensuring efficient conjugation and accessibility of the reactive moieties.<sup>[1]</sup> The biotin

group provides a strong and specific binding site for streptavidin and its derivatives, enabling a modular approach for attaching a variety of imaging probes.

Key Advantages of **TCO-PEG4-Biotin** in Super-Resolution Microscopy:

- **Two-Step Labeling:** Decouples the targeting step (e.g., antibody binding) from the fluorophore introduction, allowing for better optimization of each step and reduced background.
- **High Specificity and Bioorthogonality:** The TCO-tetrazine reaction is highly selective for its counterpart, ensuring minimal off-target labeling.<sup>[2]</sup>
- **Rapid Kinetics:** The reaction is extremely fast, enabling efficient labeling even at low concentrations.
- **Versatility:** The biotin handle allows for the attachment of a wide range of streptavidin-conjugated probes, including fluorophores for STORM and DNA docking strands for DNA-PAINT.
- **Improved Signal-to-Noise Ratio:** The ability to wash out unbound targeting molecules before introducing the imaging probe significantly reduces background fluorescence.

## Data Presentation

**Table 1: Properties of TCO-PEG4-Biotin**

Property	Value	Reference(s)
Molecular Formula	C <sub>29</sub> H <sub>50</sub> N <sub>4</sub> O <sub>8</sub> S	[3][4]
Molecular Weight	614.8 g/mol	[3][4]
Purity	≥95%	[3][4]
Solubility	DMSO, DMF, DCM	[3][4]
Storage	-20°C, protected from light and moisture	[3]

**Table 2: Photophysical Properties of Common Tetrazine-Dye Conjugates for Super-Resolution Microscopy**

Tetrazine-Dye	Excitation Max (nm)	Emission Max (nm)	Fluorescence Turn-On Ratio (upon reaction with TCO)	Suitability for Super-Resolution	Reference(s)
H-Tet-ATTO488	~501	~523	15-40	STORM, PALM	[5]
H-Tet-Cy3B	~558	~572	~5	STORM	[5]
H-Tet-ATTO594	~601	~627	~3	STORM	[5]
H-Tet-SiR	~652	~672	~10	STORM, STED	[5]
H-Tet-Cy5	~649	~666	~2	dSTORM	[5]

Note: The fluorescence turn-on ratio can vary depending on the specific tetrazine and dye structure.

**Table 3: Comparison of Super-Resolution Microscopy Techniques**

Technique	Typical Resolution	Advantages	Considerations
STORM	20-50 nm lateral, 50-70 nm axial	High localization precision, multicolor imaging possible.	Requires specific photoswitchable dyes and imaging buffers, slower acquisition speed.
DNA-PAINT	Sub-5 nm lateral	Ultra-high resolution, multiplexing with orthogonal DNA sequences, precise molecule counting.	Slower acquisition due to transient binding kinetics, requires careful buffer optimization.
STED	30-80 nm lateral	"Push-button" operation similar to confocal, suitable for live-cell imaging.	Requires high laser power which can cause phototoxicity, limited number of suitable dyes.

## Experimental Protocols

### Protocol 1: Conjugation of TCO-PEG4-NHS Ester to a Primary Antibody

This protocol describes the conjugation of a TCO moiety to a primary antibody using an N-hydroxysuccinimide (NHS) ester derivative of TCO-PEG4.

Materials:

- Primary antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)
- TCO-PEG4-NHS Ester
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
- Quenching Buffer: 1 M Tris-HCl, pH 8.0

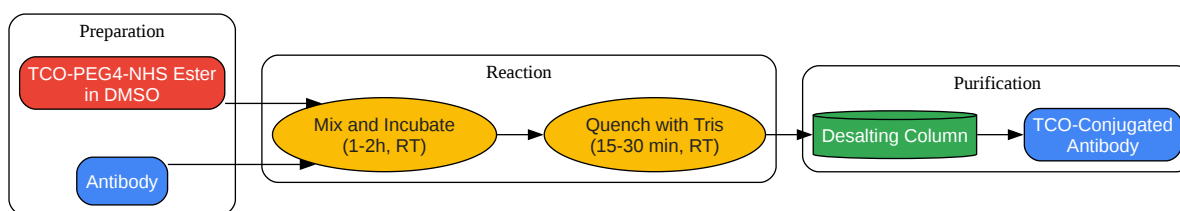
- Desalting column (e.g., Zeba Spin Desalting Columns, 40K MWCO)
- Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

- Antibody Preparation:
  - If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), exchange it into PBS using a desalting column.
  - Adjust the antibody concentration to 1-2 mg/mL in the reaction buffer.
- TCO-PEG4-NHS Ester Preparation:
  - Allow the vial of TCO-PEG4-NHS ester to warm to room temperature before opening to prevent condensation.
  - Prepare a 10 mM stock solution of TCO-PEG4-NHS ester in anhydrous DMSO immediately before use.
- Conjugation Reaction:
  - Add a 10- to 20-fold molar excess of the 10 mM TCO-PEG4-NHS ester stock solution to the antibody solution.
  - Gently mix and incubate for 1-2 hours at room temperature, protected from light.
- Quenching Reaction:
  - Add 1/10th volume of 1 M Tris-HCl, pH 8.0 to the reaction mixture to quench any unreacted NHS ester.
  - Incubate for an additional 15-30 minutes at room temperature.
- Purification:

- Remove unconjugated **TCO-PEG4-biotin** by passing the reaction mixture through a desalting column equilibrated with PBS.
- Collect the purified TCO-conjugated antibody.
- Characterization (Optional):
  - Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm.

Diagram of Antibody Conjugation Workflow:



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Caption: Workflow for conjugating TCO-PEG4-NHS ester to a primary antibody.

## Protocol 2: Two-Step Labeling and STORM Imaging

This protocol outlines the labeling of a cellular target with a TCO-conjugated primary antibody followed by a tetrazine-dye for STORM imaging.

Materials:

- Fixed and permeabilized cells on coverslips
- TCO-conjugated primary antibody (from Protocol 1)
- Blocking buffer (e.g., 3% BSA in PBS)

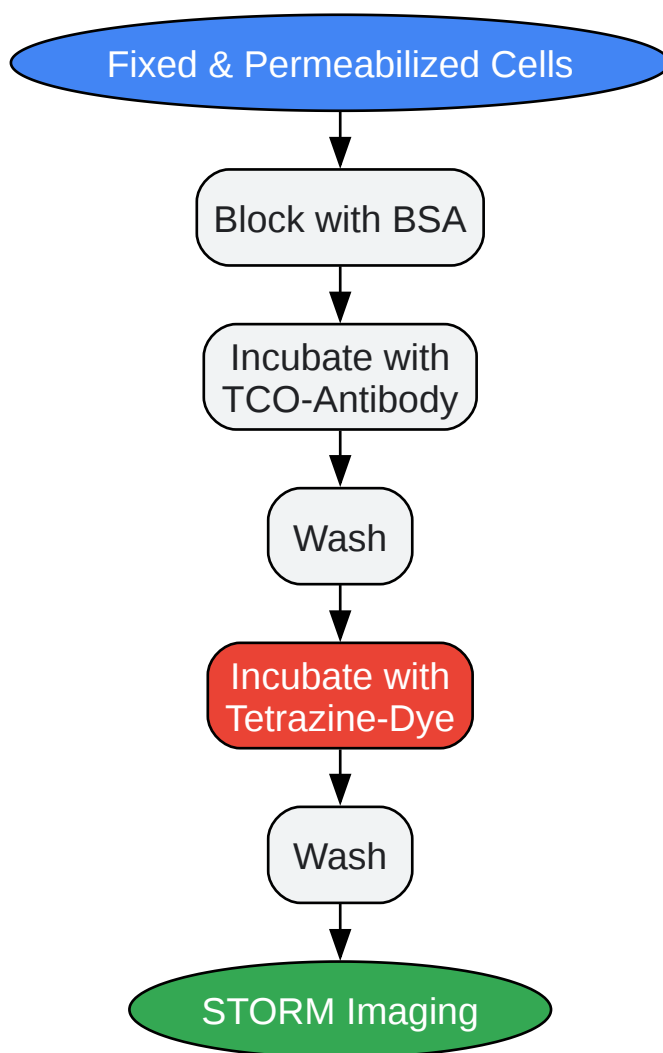
- Tetrazine-conjugated fluorophore (e.g., H-Tet-Cy5)
- Washing buffer (e.g., 0.1% BSA in PBS)
- STORM imaging buffer (e.g., containing an oxygen scavenging system and a thiol)

#### Procedure:

- Blocking:
  - Incubate the fixed and permeabilized cells with blocking buffer for 1 hour at room temperature to reduce non-specific binding.
- Primary Antibody Incubation:
  - Dilute the TCO-conjugated primary antibody in blocking buffer to the desired concentration (typically 1-10  $\mu\text{g}/\text{mL}$ ).
  - Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
- Washing:
  - Wash the cells three times with washing buffer for 5 minutes each to remove unbound primary antibody.
- Tetrazine-Dye Incubation:
  - Dilute the tetrazine-conjugated fluorophore in PBS to a final concentration of 1-5  $\mu\text{M}$ .
  - Incubate the cells with the tetrazine-dye solution for 15-30 minutes at room temperature, protected from light.
- Final Washing:
  - Wash the cells three times with PBS for 5 minutes each to remove unbound tetrazine-dye.
- STORM Imaging:

- Mount the coverslip in a suitable imaging chamber.
- Replace the PBS with freshly prepared STORM imaging buffer.
- Acquire STORM data on a super-resolution microscope equipped for single-molecule localization.

Diagram of Two-Step STORM Labeling and Imaging Workflow:



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Caption: Two-step labeling and imaging workflow for STORM microscopy.

## Protocol 3: Two-Step Labeling and DNA-PAINT Imaging

This protocol describes the use of **TCO-PEG4-biotin** for DNA-PAINT, where the biotin is used to immobilize a streptavidin-conjugated DNA docking strand.

Materials:

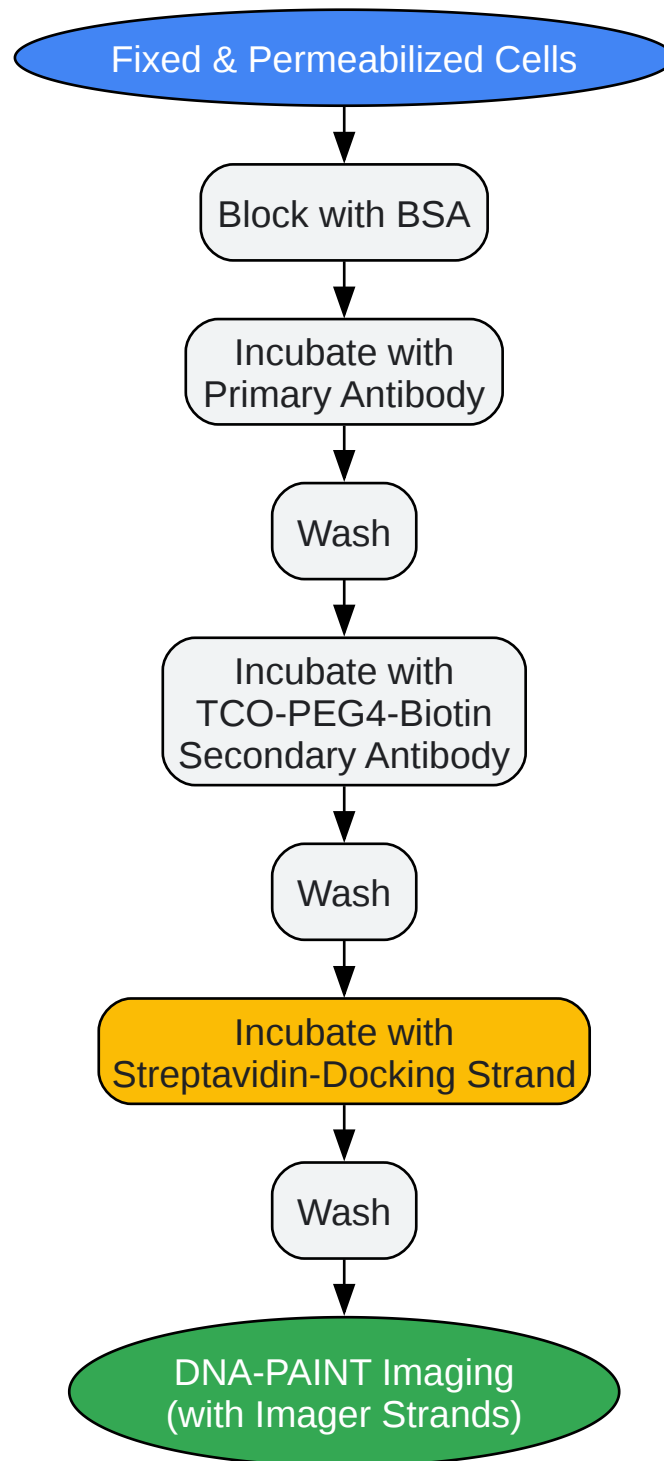
- Fixed and permeabilized cells on coverslips
- Primary antibody
- Secondary antibody conjugated to **TCO-PEG4-biotin**
- Blocking buffer (e.g., 3% BSA in PBS)
- Streptavidin-conjugated DNA docking strand
- Washing buffer (e.g., 0.1% BSA in PBS)
- DNA-PAINT imaging buffer (containing fluorescently labeled imager strands)

Procedure:

- Blocking and Primary Antibody Incubation:
  - Follow steps 1 and 2 from the STORM protocol to block and incubate with the primary antibody.
- Secondary Antibody Incubation:
  - Dilute the **TCO-PEG4-biotin** conjugated secondary antibody in blocking buffer.
  - Incubate the cells with the secondary antibody solution for 1 hour at room temperature.
- Washing:
  - Wash the cells three times with washing buffer for 5 minutes each.
- Streptavidin-Docking Strand Incubation:

- Dilute the streptavidin-conjugated DNA docking strand in a suitable buffer (e.g., PBS with 1% BSA) to a concentration of 5-10 nM.
- Incubate the cells with this solution for 15-30 minutes at room temperature.
- Final Washing:
  - Wash the cells thoroughly with PBS to remove unbound streptavidin-docking strands.
- DNA-PAINT Imaging:
  - Mount the coverslip in an imaging chamber.
  - Add the DNA-PAINT imaging buffer containing the complementary fluorescently labeled imager strands (typically at 0.1-1 nM).
  - Acquire DNA-PAINT data on a super-resolution microscope, typically in TIRF or HiLo illumination mode.

Diagram of Two-Step DNA-PAINT Labeling and Imaging Workflow:



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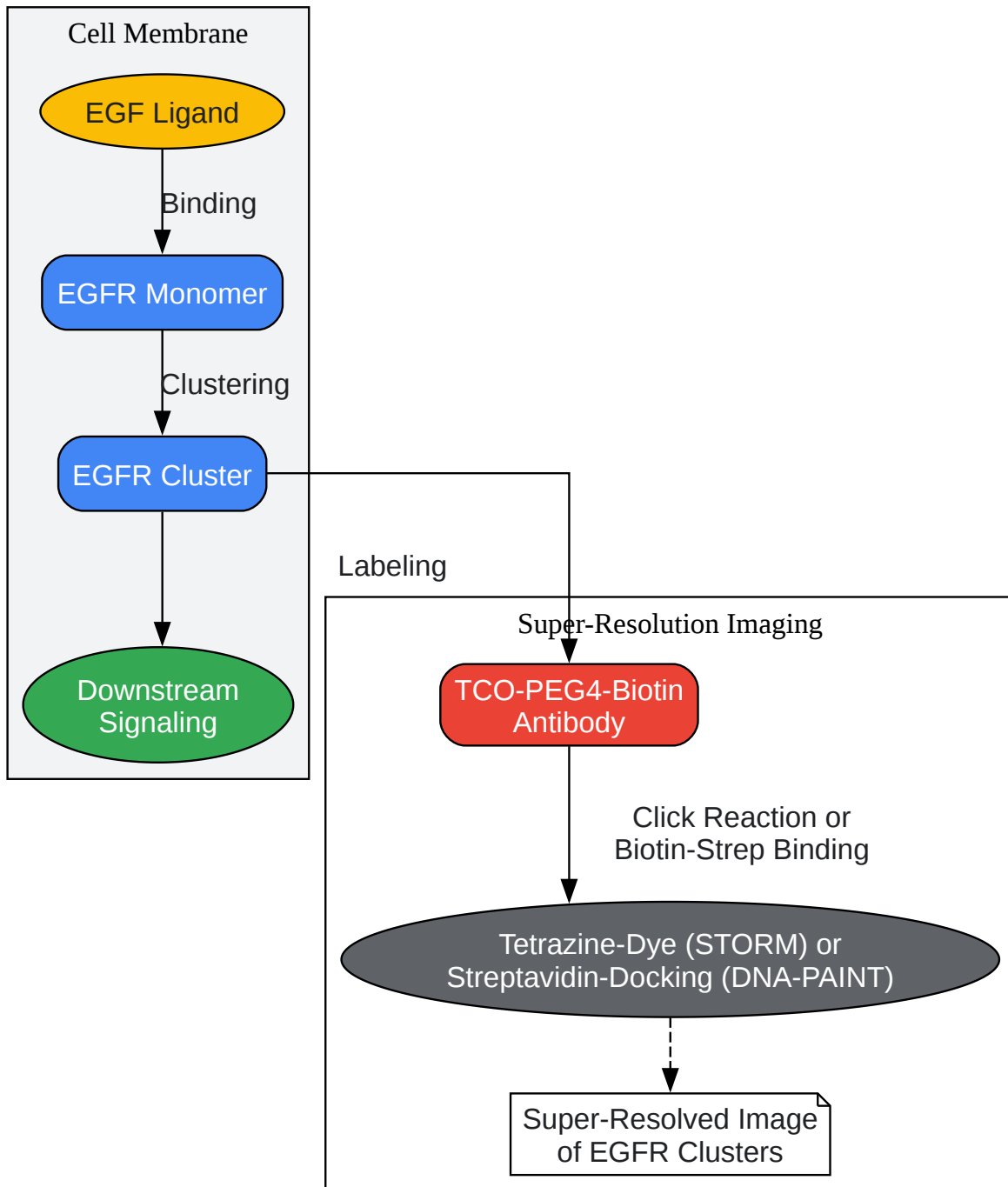
Caption: Two-step labeling and imaging workflow for DNA-PAINT microscopy.

## Application Example: Studying EGFR Clustering

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and signaling. Upon ligand binding, EGFR dimerizes and forms higher-order clusters, which are critical for signal transduction. Super-resolution microscopy is an ideal tool to study the nanoscale organization of EGFR clusters.[6][7]

The **TCO-PEG4-biotin** labeling strategy can be employed to visualize EGFR clustering with high precision. For example, cells can be labeled with a primary antibody against EGFR, followed by a secondary antibody conjugated to **TCO-PEG4-biotin**. Subsequently, either a tetrazine-dye for STORM or a streptavidin-docking strand for DNA-PAINT can be used to visualize the receptors. This allows for the quantitative analysis of cluster size, density, and co-localization with other signaling molecules.

Diagram of EGFR Signaling and Imaging Approach:



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Caption: EGFR clustering and the super-resolution imaging approach.

## Conclusion

**TCO-PEG4-biotin** offers a robust and versatile platform for advanced fluorescence imaging. Its application in super-resolution microscopy, through a two-step labeling strategy, enables researchers to achieve high-resolution images with excellent signal-to-noise ratios. The detailed protocols and application examples provided here serve as a starting point for utilizing this powerful tool to investigate complex biological questions at the nanoscale.

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